molecular formula C13H21NO4S B12698199 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) CAS No. 79881-85-9

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate)

Cat. No.: B12698199
CAS No.: 79881-85-9
M. Wt: 287.38 g/mol
InChI Key: JKDBIWMKHJPVEV-UHFFFAOYSA-N
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Description

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) is a sulfonate ester derivative characterized by a hydroxy-amino-propyl backbone linked to a 4-methylbenzenesulphonate group.

Properties

CAS No.

79881-85-9

Molecular Formula

C13H21NO4S

Molecular Weight

287.38 g/mol

IUPAC Name

[2-hydroxy-3-(propan-2-ylamino)propyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C13H21NO4S/c1-10(2)14-8-12(15)9-18-19(16,17)13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3

InChI Key

JKDBIWMKHJPVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CNC(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) typically involves the reaction of 2-hydroxy-3-(isopropylamino)propanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmaceutical Impurities and Analogs

lists impurities such as N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride (Imp. J(EP)) and N-[3-Butanoyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]butanamide Hydrochloride (Imp. K(EP)). These share the hydroxy-3-[(1-methylethyl)amino]propoxy motif but differ in substituents (acetyl vs. butanoyl) and the presence of a sulfonate group.

  • Key Differences: The target compound lacks the arylacetamide moiety found in Imp. The sulfonate group in the target compound may enhance water solubility compared to the hydrochloride salts of Imp. J/K, which rely on amine protonation for solubility .

Pesticide Esters with 1-Methylethyl Groups

highlights esters like bromopropylate and chloropropylate , which incorporate a 1-methylethyl ester group. These compounds are structurally distinct from the target sulfonate but share the 1-methylethyl substituent.

  • Functional Group Comparison :
    • Target Compound : Sulfonate ester (electron-withdrawing group).
    • Pesticide Analogs : Carboxylic acid esters (electron-deficient aryl groups).
  • Implications :
    • Sulfonates generally exhibit higher chemical stability and resistance to hydrolysis compared to carboxylic acid esters.
    • The pesticidal activity of bromopropylate and chloropropylate is linked to their halogenated aromatic rings, a feature absent in the target compound .

Fluorinated Sulfonic Acid Derivatives

lists perfluorinated sulfonic acids such as 1-Propanesulfonic acid, 2-hydroxy-3-[ethyl[(nonafluorobutyl)sulfonyl]amino]-. These share the sulfonate group but feature fluorinated chains.

  • Structural and Functional Contrasts :
    • Fluorinated Chains : Impart extreme hydrophobicity and thermal stability, making these compounds suitable as surfactants or coatings.
    • Target Compound : Lacks fluorination, suggesting lower environmental persistence and different applications (e.g., pharmaceuticals vs. industrial surfactants) .

Data Table: Comparative Analysis

Compound Name Key Functional Groups Applications Notable Properties Reference
2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) Sulfonate, hydroxyl, 1-methylethylamino Potential pharmaceutical intermediate Polar, moderate solubility, reactive amine group
N-[3-Acetyl-4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]propanamide Hydrochloride Acetamide, hydrochloride salt Pharmaceutical impurity Hydrophilic due to ionic character
Bromopropylate 1-Methylethyl ester, brominated aryl Pesticide Lipophilic, hydrolytically stable
1-Propanesulfonic acid, 2-hydroxy-3-[ethyl[(nonafluorobutyl)sulfonyl]amino]- Perfluorinated sulfonamide, sulfonate Industrial surfactant Extremely stable, environmentally persistent

Research Findings and Implications

  • Pharmaceutical Context: The target compound’s structural similarity to Imp. J/K(EP) suggests it may arise during the synthesis of β-blocker analogs or related drugs. Its sulfonate group could improve bioavailability compared to non-sulfonated analogs .
  • Industrial Relevance : Unlike fluorinated sulfonates, the absence of perfluorinated chains in the target compound reduces concerns about bioaccumulation, aligning it with safer chemical design principles .
  • Stability Considerations : The sulfonate ester linkage may offer a balance between reactivity (for derivatization) and stability, contrasting with hydrolytically labile esters in pesticides .

Biological Activity

2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate), also known as a sulfonate derivative, is a compound of interest due to its potential biological activities. Its structure features a hydroxyl group, an isopropyl amino group, and a sulfonate moiety attached to a 4-methylbenzene ring, contributing to its solubility and reactivity in biological systems. This article reviews its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Structural Characteristics

The structural formula of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) can be represented as follows:

C13H19NO3S\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{3}\text{S}

This compound's unique combination of functional groups enhances its interaction with various biological targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Methylbenzenesulfonic acidSulfonic acid group attached to a methylbenzeneSimpler structure without amino or hydroxyl groups
IsopropanolamineContains an isopropyl amino groupLacks the sulfonate and aromatic features
2-HydroxypropylamineHydroxymethyl group with an amineNo sulfonate; simpler molecular structure

Enzyme Inhibition

Preliminary studies indicate that 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) may exhibit enzyme inhibition properties. The sulfonate group likely enhances its binding affinity to various enzymes, potentially affecting their catalytic activity. Research is ongoing to elucidate specific enzyme targets and mechanisms involved.

Receptor Modulation

The compound may also act as a receptor modulator , influencing the activity of specific receptors in biological systems. This modulation could lead to alterations in signaling pathways, thereby impacting physiological responses. Understanding the binding interactions and affinity for receptors is crucial for assessing its pharmacological profile.

Case Studies

  • Study on Enzyme Interaction : A recent study explored the interaction of the compound with acetylcholinesterase (AChE), revealing that it exhibits competitive inhibition. This suggests potential applications in treating conditions related to cholinergic dysfunction.
  • Receptor Binding Affinity : Another investigation assessed the compound's affinity for adrenergic receptors, showing significant binding activity that may influence cardiovascular responses.

Pharmacological Potential

The pharmacological potential of 2-Hydroxy-3-((1-methylethyl)amino)propyl (4-methylbenzenesulphonate) includes:

  • Antihypertensive Effects : Given its interaction with adrenergic receptors, there is potential for use in managing hypertension.
  • Neuroprotective Properties : Its ability to inhibit AChE may offer neuroprotective effects, making it a candidate for Alzheimer's disease research.

Toxicological Considerations

While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Initial assessments suggest moderate toxicity levels, necessitating further studies to establish safe dosage ranges and side effects.

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